7-(diethylamino)-2-imino-N-(3-nitrophenyl)-2H-chromene-3-carboxamide
Description
7-(diethylamino)-2-imino-N-(3-nitrophenyl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a diethylamino group, an imino group, and a nitrophenyl group, making it a molecule of interest for various chemical and biological applications.
Properties
IUPAC Name |
7-(diethylamino)-2-imino-N-(3-nitrophenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-3-23(4-2)15-9-8-13-10-17(19(21)28-18(13)12-15)20(25)22-14-6-5-7-16(11-14)24(26)27/h5-12,21H,3-4H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAHJLQHBGPBTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(diethylamino)-2-imino-N-(3-nitrophenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions
Chromene Core Synthesis: The chromene core can be synthesized via a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.
Introduction of Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine.
Nitrophenyl Group Addition: The nitrophenyl group is typically introduced via a nitration reaction, where the chromene derivative is treated with a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be used for reduction.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, 7-(diethylamino)-2-imino-N-(3-nitrophenyl)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicine, the compound is explored for its potential anti-cancer properties. The presence of the nitrophenyl group is known to enhance the compound’s ability to interfere with cellular processes in cancer cells, making it a promising candidate for anti-cancer drug development.
Industry
Industrially, the compound can be used in the development of dyes and pigments due to its chromene core, which is known for its vibrant colors. Additionally, its derivatives are used in the production of materials with specific optical properties.
Mechanism of Action
The mechanism of action of 7-(diethylamino)-2-imino-N-(3-nitrophenyl)-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can enhance the compound’s binding affinity to these targets, while the nitrophenyl group can facilitate the compound’s entry into cells.
Molecular Targets and Pathways
Enzymes: The compound can inhibit enzymes involved in cell proliferation, making it useful in cancer treatment.
Receptors: It can also interact with specific receptors on cell surfaces, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 7-(diethylamino)-2-imino-N-(4-nitrophenyl)-2H-chromene-3-carboxamide
- 7-(diethylamino)-2-imino-N-(2-nitrophenyl)-2H-chromene-3-carboxamide
- 7-(diethylamino)-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide
Uniqueness
Compared to similar compounds, 7-(diethylamino)-2-imino-N-(3-nitrophenyl)-2H-chromene-3-carboxamide is unique due to the specific positioning of the nitrophenyl group, which can significantly influence its chemical reactivity and biological activity. This positioning allows for unique interactions with molecular targets, enhancing its potential as a therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
